molecular formula C22H26FN3O2 B2592961 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine CAS No. 2320416-05-3

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine

Cat. No.: B2592961
CAS No.: 2320416-05-3
M. Wt: 383.467
InChI Key: TXPPPHJXKAZVEH-UHFFFAOYSA-N
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Description

The compound 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine features a pyrimidine core substituted with 5,6-dimethyl groups and a 4-methoxy linker connected to a piperidine ring. The piperidine nitrogen is acylated with a 1-(4-fluorophenyl)cyclopropanecarbonyl group, introducing rigidity and fluorinated aromaticity.

  • Use of nucleophilic substitution for pyrimidine functionalization .
  • Acylation of piperidine with fluorophenyl-substituted carbonyl groups under basic conditions (e.g., triethylamine in DMF) .
  • Characterization via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (MS) to confirm structure and purity .

The cyclopropane moiety likely enhances metabolic stability and target binding rigidity, while the fluorophenyl group improves lipophilicity and membrane permeability.

Properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-15-16(2)24-14-25-20(15)28-13-17-7-11-26(12-8-17)21(27)22(9-10-22)18-3-5-19(23)6-4-18/h3-6,14,17H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPPPHJXKAZVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Coupling with Piperidine: The piperidine moiety is coupled with the cyclopropane ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.

    Attachment of the Pyrimidine Moiety: The final step involves the attachment of the pyrimidine ring through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scale-up, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The fluorophenyl group enhances binding affinity, while the cyclopropane ring provides rigidity, ensuring selective interaction with the target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound C23H25FN4O3* ~424.47* 4-Fluorophenyl cyclopropanecarbonyl, 5,6-dimethylpyrimidine - - - -
Cabozantinib C28H24FN3O5 501.50 Cyclopropane dicarboxamide - - Tyrosine kinase inhibitor
1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (14a) - - 3-Fluoro-4-(trifluoromethyl)benzoyl 35.2 - -
N-(4-Fluorobenzyl)-4-piperidinecarboxamide C21H23FN4O2 386.44 4-Ethylphenoxy, carboxamide - - -
N,N-Dimethyl-N-(piperidin-4-yl)amine derivative - - Cyclopropane dicarboxamide 70.5 (reaction yield) - -

Notes:

  • Cyclopropane Derivatives (Target vs.
  • Fluorinated Aromatic Groups (Target vs. 14a): The target’s 4-fluorophenyl group is less electron-withdrawing than 14a’s trifluoromethyl substituent, which may influence solubility and target binding .
  • Pyrimidine vs. Benzamide Cores (Target vs.

Biological Activity

The compound 4-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine represents a novel class of piperidine derivatives with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H24FN3O
  • Molecular Weight: 353.4 g/mol
  • IUPAC Name: [1-(4-fluorophenyl)cyclopropyl]-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Initial studies suggest that it may act as an agonist or antagonist at specific neuroreceptors, influencing neurotransmitter release and synaptic transmission.

Key Mechanisms:

  • Receptor Interaction : The compound has shown affinity for the orexin type 2 receptor, which is involved in regulating arousal, wakefulness, and appetite .
  • Neuroprotective Effects : In vitro studies indicate that it may protect neurons from hypoxia-induced damage by modulating ion channel activity and reducing membrane depolarization .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Neuroprotective Properties : It exhibits protective effects against ischemic conditions in neuronal cells, potentially reducing the risk of neurodegeneration .
  • Anxiolytic Effects : Preliminary behavioral studies suggest that the compound may have anxiolytic properties, making it a candidate for treating anxiety disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the same class:

  • Study on Hypoxia-Induced Neuronal Damage :
    • Objective : To assess the neuroprotective effects of piperidine derivatives.
    • Findings : The compounds reduced hypoxia-induced membrane depolarization in rat hippocampal slices, indicating potential for use in stroke therapy .
  • Orexin Receptor Agonism :
    • Objective : To explore the agonistic effects on orexin receptors.
    • Findings : Compounds similar to this compound showed increased wakefulness and reduced food intake in animal models .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
NeuroprotectionReduces hypoxia-induced damageModulation of ion channels
Orexin receptor agonismIncreases wakefulnessAgonistic action on orexin receptors
Anxiolytic potentialReduces anxiety-like behaviorUnknown mechanism; requires further studyNot yet published

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